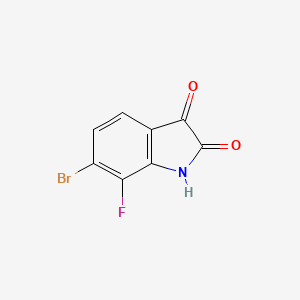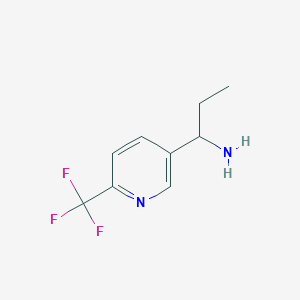
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine
Descripción general
Descripción
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine (TFMPPA) is a fluorinated amine with a wide range of applications in the pharmaceutical and medical fields. It is a synthetic compound that has been used in a variety of research applications, including drug design and development, drug synthesis, and drug delivery. TFMPPA has been found to have unique properties that make it attractive for use in a variety of applications.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine has been utilized in the enantioselective synthesis of various chiral primary amines. In a study by Yamada, Azuma, and Yamano (2021), a direct asymmetric reductive amination of ketone substrates, including 2-acetyl-6-substituted pyridines, was achieved. This process used ammonium trifluoroacetate as the nitrogen source, demonstrating the potential of this compound in chiral catalysis and synthesis (Yamada, Azuma, & Yamano, 2021).
Anticancer Activity
Research by Hafez and El-Gazzar (2020) explored the synthesis of novel pyridine derivatives containing 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine as a key intermediate. These compounds exhibited significant in vitro antitumor activity against various cancer cell lines, highlighting its potential in anticancer drug development (Hafez & El-Gazzar, 2020).
Synthesis of Pyridine Derivatives
Chavva et al. (2013) utilized 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their anticancer activity, demonstrating the compound's role in creating potential therapeutic agents (Chavva et al., 2013).
Coordination Chemistry
In the field of coordination chemistry, the compound has been used as a ligand in metal complexes. For instance, Hakimi et al. (2013) investigated its complexation with cadmium(II), resulting in a tetradentate ligand. This study provides insights into the structural and bonding characteristics of such complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Organometallic Chemistry
In organometallic chemistry, the compound has found use as a component in various complexes. Sadimenko's research (2011) on organometallic complexes of aminopyridines, including this compound, sheds light on their structure and reactivity, contributing to the understanding of metal-organic frameworks and catalysis (Sadimenko, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-7(13)6-3-4-8(14-5-6)9(10,11)12/h3-5,7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZILYXMAYJUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



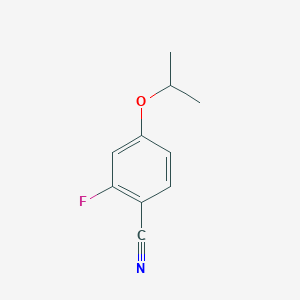
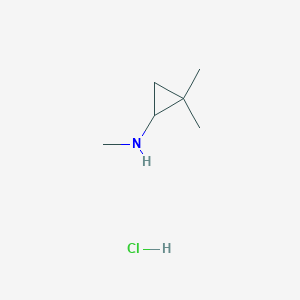
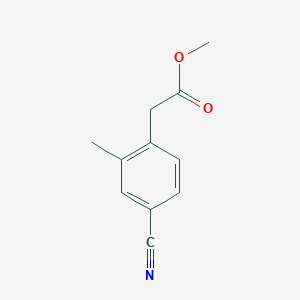
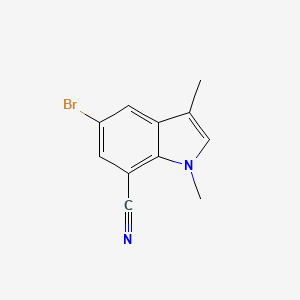
![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
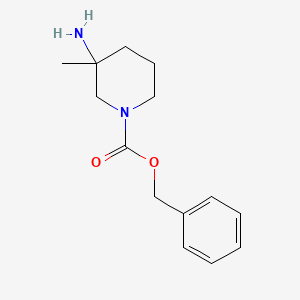

![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

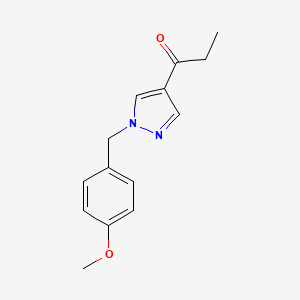
![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)
![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)
